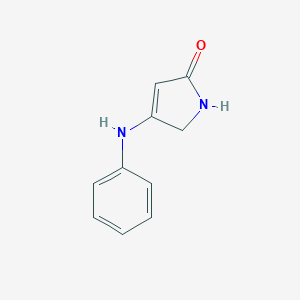
1-(4-Azidophenyl)-3-(1-pyrenyl)-2-propen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Azidophenyl)-3-(1-pyrenyl)-2-propen-1-one, also known as APP, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. APP is a fluorescent probe that can be used to label and visualize proteins in living cells, making it a valuable tool for studying cellular processes and protein interactions. In
Mecanismo De Acción
The mechanism of action of 1-(4-Azidophenyl)-3-(1-pyrenyl)-2-propen-1-one involves the covalent binding of the azide group to the protein of interest. This covalent bond is formed through a copper-catalyzed azide-alkyne cycloaddition reaction, also known as click chemistry. The pyrene group of 1-(4-Azidophenyl)-3-(1-pyrenyl)-2-propen-1-one provides the fluorescent signal that allows the labeled protein to be visualized and tracked in living cells.
Biochemical and Physiological Effects:
1-(4-Azidophenyl)-3-(1-pyrenyl)-2-propen-1-one has been shown to have minimal effects on the biochemical and physiological properties of the proteins it labels. It does not interfere with protein function or stability, and it does not affect cellular viability or morphology. However, it is important to note that the labeling efficiency of 1-(4-Azidophenyl)-3-(1-pyrenyl)-2-propen-1-one can vary depending on the protein of interest and the experimental conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(4-Azidophenyl)-3-(1-pyrenyl)-2-propen-1-one for labeling proteins is its high specificity and selectivity. It can label proteins with high efficiency and minimal background labeling. Additionally, 1-(4-Azidophenyl)-3-(1-pyrenyl)-2-propen-1-one is compatible with a wide range of experimental conditions, including live-cell imaging and high-throughput screening.
However, there are also some limitations to using 1-(4-Azidophenyl)-3-(1-pyrenyl)-2-propen-1-one in lab experiments. One limitation is that the labeling efficiency of 1-(4-Azidophenyl)-3-(1-pyrenyl)-2-propen-1-one can be affected by the size and shape of the protein of interest, as well as the location of the labeling site. Additionally, the click chemistry reaction used to label proteins with 1-(4-Azidophenyl)-3-(1-pyrenyl)-2-propen-1-one can be sensitive to certain experimental conditions, such as pH and temperature.
Direcciones Futuras
There are many future directions for research involving 1-(4-Azidophenyl)-3-(1-pyrenyl)-2-propen-1-one. One area of research is the development of new and improved labeling strategies using 1-(4-Azidophenyl)-3-(1-pyrenyl)-2-propen-1-one, such as the use of different click chemistry reactions or the incorporation of other fluorophores. Another area of research is the application of 1-(4-Azidophenyl)-3-(1-pyrenyl)-2-propen-1-one in new areas of scientific research, such as neuroscience or cancer biology. Additionally, the use of 1-(4-Azidophenyl)-3-(1-pyrenyl)-2-propen-1-one in combination with other labeling techniques, such as genetic labeling or antibody labeling, could provide new insights into protein function and localization.
Métodos De Síntesis
The synthesis of 1-(4-Azidophenyl)-3-(1-pyrenyl)-2-propen-1-one involves a multistep process that starts with the preparation of 1-pyrenylacetic acid. This is followed by the reaction of 1-pyrenylacetic acid with thionyl chloride to form 1-pyrenylacetyl chloride. The next step involves the reaction of 1-pyrenylacetyl chloride with 4-azidophenol to form the intermediate product, 1-(4-azidophenyl)-3-(1-pyrenyl)-2-propen-1-ol. This intermediate is then oxidized to form the final product, 1-(4-Azidophenyl)-3-(1-pyrenyl)-2-propen-1-one.
Aplicaciones Científicas De Investigación
1-(4-Azidophenyl)-3-(1-pyrenyl)-2-propen-1-one has a wide range of applications in scientific research, particularly in the field of cell biology. It can be used to label and visualize proteins in living cells, allowing researchers to study protein localization, dynamics, and interactions. 1-(4-Azidophenyl)-3-(1-pyrenyl)-2-propen-1-one has also been used to study protein-protein interactions, protein-DNA interactions, and protein-lipid interactions. Additionally, 1-(4-Azidophenyl)-3-(1-pyrenyl)-2-propen-1-one can be used to study protein turnover and degradation, as well as protein trafficking and transport.
Propiedades
Nombre del producto |
1-(4-Azidophenyl)-3-(1-pyrenyl)-2-propen-1-one |
|---|---|
Fórmula molecular |
C25H15N3O |
Peso molecular |
373.4 g/mol |
Nombre IUPAC |
(E)-1-(4-azidophenyl)-3-pyren-1-ylprop-2-en-1-one |
InChI |
InChI=1S/C25H15N3O/c26-28-27-21-12-8-17(9-13-21)23(29)15-11-16-4-5-20-7-6-18-2-1-3-19-10-14-22(16)25(20)24(18)19/h1-15H/b15-11+ |
Clave InChI |
SKXBASPXCYOEDH-RVDMUPIBSA-N |
SMILES isomérico |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)/C=C/C(=O)C5=CC=C(C=C5)N=[N+]=[N-] |
SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C=CC(=O)C5=CC=C(C=C5)N=[N+]=[N-] |
SMILES canónico |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C=CC(=O)C5=CC=C(C=C5)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-{3-[(dibutylamino)methyl]-4,5-dimethyl-2-thienyl}benzamide](/img/structure/B273632.png)

![Diethyl 2-({[2-(2,6-dimethylanilino)-1-methyl-2-oxoethyl]amino}methylene)malonate](/img/structure/B273640.png)

![ethyl (4E)-1,2-dimethyl-4-[(4-nitrophenyl)hydrazinylidene]-5-oxoindole-3-carboxylate](/img/structure/B273643.png)
![N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N-[2-(4-bromophenyl)-2-oxoethyl]-4-methylbenzenesulfonamide](/img/structure/B273645.png)
![1-(8-Methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-3-phenoxy-2-propanol](/img/structure/B273648.png)


![N,N-dibenzyl-2-(2,4-diethoxy-5H-pyrrolo[3,2-d]pyrimidin-5-yl)ethanamine](/img/structure/B273655.png)
![Ethyl 5-(4-methylphenyl)sulfonyloxy-2-[(4-methylpiperazin-1-yl)methyl]-1-phenylindole-3-carboxylate](/img/structure/B273656.png)
![1-(4-Methoxyphenyl)-2-[(diethylamino)methyl]-5-[3-cyano-4-(phenylamino)pyridin-2-yloxy]-1H-indole-3-carboxylic acid ethyl ester](/img/structure/B273658.png)